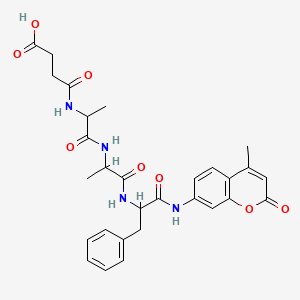

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin

Overview

Description

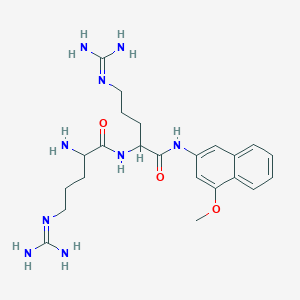

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is a fluorescently labeled tripeptide activated with succ-ester . It is a fluorogenic substrate for proteolytic activity .

Molecular Structure Analysis

The empirical formula of this compound is C29H32N4O8 . The molecular weight is 564.59 . The SMILES string representation of the molecule isCC(N)C(=O)NC(C)C(=O)NC(Cc1ccccc1)C(=O)Nc2ccc3C(C)=CC(=O)Oc3c2 . Chemical Reactions Analysis

This compound has been used in the preparation of the reaction mixture for enzymatic assays . It is used to initiate the enzyme reaction in tripeptidyl peptidase-1 (TPP1) enzyme activity assay and lysosomal hydrolases activity assay .Physical and Chemical Properties Analysis

This compound is a powder form . It is soluble in 50% acetic acid at a concentration of 1 mg/mL, yielding a clear, colorless to light yellow solution . The storage temperature is recommended to be -20°C .Scientific Research Applications

Enzyme Activity Studies

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin serves as a substrate for studying the activity of various enzymes. For instance, it has been used to investigate the hydrolysis activity of PepN, an aminoendopeptidase in Escherichia coli, which lacks 20S proteasomes but shows activity against such fluorogenic substrates, indicating a functional similarity with downstream processing enzymes in Archaea and Eukarya (Chandu et al., 2003). This substrate has also been used to study the specificity and kinetics of blood-clotting proteases and trypsin, revealing sensitive substrates for individual enzymes and providing insights into their enzymatic mechanisms (Kawabata et al., 1988).

Protein Folding and Enzyme Function

Research into the folding of type III collagen in vitro has shown that the presence of peptidyl-prolyl cis-trans isomerase can significantly increase the initial rate of folding, with this compound being used to monitor enzyme activity in this context (Bächinger, 1987). Such studies are crucial for understanding the biochemical pathways involved in protein synthesis and folding, as well as the role of specific enzymes in these processes.

Investigation of Inhibition Mechanisms

The study of inhibitors like succinylacetone, a potent competitive inhibitor of delta-aminolevulinic acid dehydratase, has been facilitated by the use of related compounds like this compound. This research has implications for understanding hereditary diseases like tyrosinemia and their impact on heme biosynthesis (Sassa & Kappas, 1983).

Mechanism of Action

Target of Action

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is primarily a protease substrate . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

As a protease substrate, this compound interacts with proteases through a process known as proteolytic cleavage . This compound is specifically designed to be recognized and cleaved by certain proteases. Once cleaved, it can produce a measurable change, often a colorimetric or fluorometric signal, which allows the activity of the protease to be quantified .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein degradation . By serving as a substrate for proteases, it participates in the process of proteolysis, a key mechanism for regulating protein levels within cells . The downstream effects of this process can vary widely, as they depend on the specific proteins being degraded and the cellular context .

Pharmacokinetics

As a protease substrate, it is likely to be rapidly metabolized and excreted following proteolytic cleavage .

Result of Action

The cleavage of this compound by proteases results in the production of smaller peptide fragments and a measurable signal . This signal can be used to quantify protease activity, providing valuable information about biological processes such as protein degradation, cell signaling, and disease progression .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the activity of proteases can be affected by factors such as pH, temperature, and the presence of specific cofactors or inhibitors . Therefore, the efficacy and stability of this compound may vary depending on the specific conditions in which it is used .

Properties

IUPAC Name |

4-[[1-[[1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O8/c1-16-13-26(37)41-23-15-20(9-10-21(16)23)32-29(40)22(14-19-7-5-4-6-8-19)33-28(39)18(3)31-27(38)17(2)30-24(34)11-12-25(35)36/h4-10,13,15,17-18,22H,11-12,14H2,1-3H3,(H,30,34)(H,31,38)(H,32,40)(H,33,39)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPVJKZZYOXPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390826 | |

| Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71973-79-0 | |

| Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

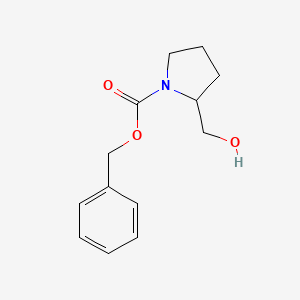

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

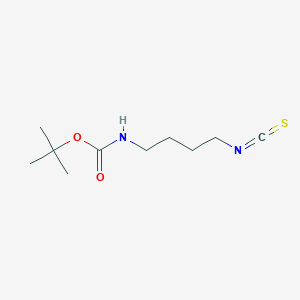

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-methyl-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate](/img/structure/B1598404.png)